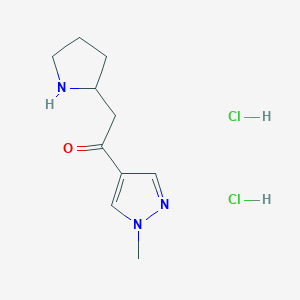
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Vue d'ensemble
Description
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is widely used in various fields, including medicinal chemistry, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is primarily through its interaction with the GABAergic system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to anxiolytic and sedative effects, making it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride are primarily related to its interaction with the GABAA receptor. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects. It has also been shown to have anticonvulsant and muscle relaxant effects, further highlighting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is its high potency and selectivity for the GABAA receptor. This makes it a valuable pharmacological tool for studying the role of the GABAergic system in various neurological disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride. One potential direction is the development of new derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with the GABAergic system.
Conclusion
In conclusion, 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. Its high potency and selectivity for the GABAA receptor make it a valuable pharmacological tool for studying the role of the GABAergic system in various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride has been widely used in scientific research due to its diverse applications. It has been used as a pharmacological tool to study the role of the GABAergic system in various neurological disorders. It has also been used as a scaffold for the development of novel GABAergic compounds with improved pharmacokinetic properties. Furthermore, it has been used in the development of new drugs for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9;;/h6-7,9,11H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVMGXAQPYCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





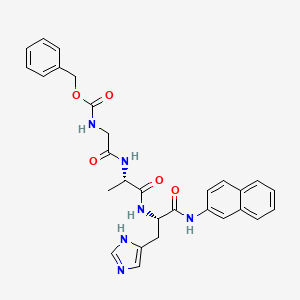
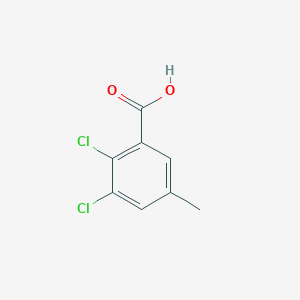
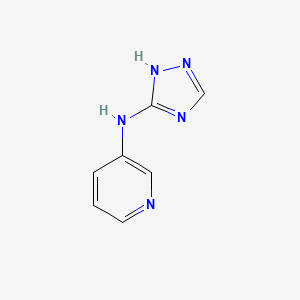
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
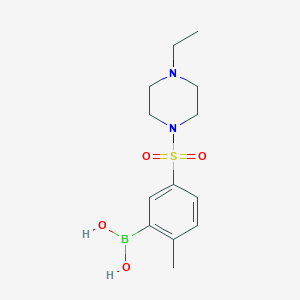
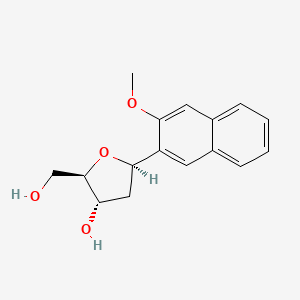
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
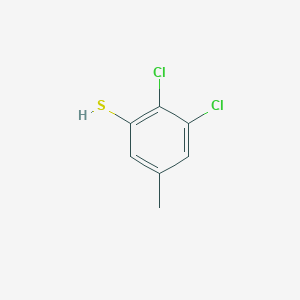

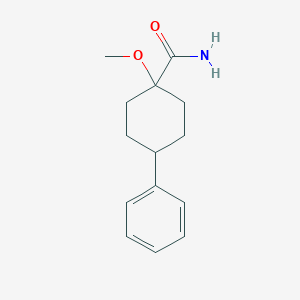
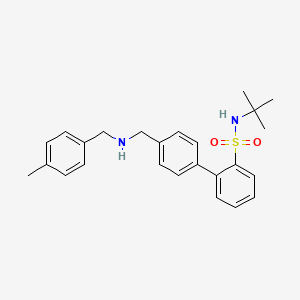
![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)